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Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

Cat. No.: B1351172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a

privileged structure in medicinal chemistry. Among its many variations, 4-methyloxazole

derivatives have emerged as a particularly promising class of compounds, demonstrating a

broad spectrum of biological activities. This in-depth technical guide explores the significant

therapeutic potential of these derivatives, focusing on their anticancer, anti-inflammatory, and

antimicrobial properties. We provide a comprehensive overview of their mechanisms of action,

supported by quantitative data, detailed experimental protocols, and visualizations of key

signaling pathways to empower further research and drug development in this area.

Anticancer Activity: Disrupting Cellular Machinery
A significant body of research highlights the potent anticancer activity of 4-methyloxazole

derivatives against a range of human cancer cell lines. The primary mechanism of action for

many of these compounds is the disruption of microtubule dynamics, a critical process for cell

division.

Mechanism of Action: Inhibition of Tubulin
Polymerization
Certain 4-methyloxazole derivatives function as antitubulin agents by binding to the colchicine

site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules,

which are essential components of the mitotic spindle. The disruption of microtubule formation
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leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell

death, through the intrinsic mitochondrial pathway.

Signaling Pathway: Tubulin Polymerization and
Apoptosis Induction
The inhibition of tubulin polymerization by 4-methyloxazole derivatives sets off a cascade of

events leading to apoptosis. The following diagram illustrates this signaling pathway.
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Anticancer mechanism via tubulin inhibition.
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Quantitative Data: Anticancer Activity of 4-
Methyloxazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 4-methyloxazole

derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various

cancer cell lines.

Derivative Cancer Cell Line IC50 (µM)

2-methyl-4-(3′,4′,5′-

trimethoxyphenyl)-5-(m-fluoro-

p-methoxyphenyl)oxazole

Jurkat, SEM 0.00035 - 0.0046

2-methyl-4-(3′,4′,5′-

trimethoxyphenyl)-5-(p-

ethoxyphenyl)oxazole

Multiple lines 0.0005 - 0.0202

Experimental Protocol: In Vitro Tubulin Polymerization
Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the ability of a compound to

inhibit tubulin polymerization.

Materials:

Purified tubulin protein

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP (1 mM final concentration)

Glycerol (15% final concentration)

Fluorescent reporter dye (e.g., DAPI)

Test compounds (4-methyloxazole derivatives)

Positive control (e.g., Nocodazole)
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Vehicle control (e.g., DMSO)

96-well, black, clear-bottom microplate

Temperature-controlled microplate reader

Procedure:

Prepare a 10x stock solution of the test compounds and controls in General Tubulin Buffer.

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in

General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.

Pre-warm the 96-well plate to 37°C.

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

Immediately place the plate in the pre-warmed microplate reader and measure the

fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength

suitable for the fluorescent reporter.

Data Analysis:

Plot fluorescence intensity versus time to generate polymerization curves.

Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

Determine the IC50 value by plotting the Vmax or maximum polymer mass against the

logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating Key
Signaling Pathways
Certain 4-methyloxazole derivatives have demonstrated significant anti-inflammatory

properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation

of the NF-κB signaling pathway.
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Mechanism of Action: COX Inhibition and NF-κB
Pathway Modulation
Some derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the

production of pro-inflammatory prostaglandins. Others can interfere with the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key

transcription factor that regulates the expression of numerous genes involved in inflammation.

By inhibiting the activation and nuclear translocation of NF-κB, these compounds can

effectively suppress the inflammatory response.

Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the point of

intervention by inhibitory 4-methyloxazole derivatives.
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Anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data: Anti-inflammatory Activity of Oxazole
Derivatives
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by

representative oxazole derivatives. A higher selectivity index (COX-1 IC50 / COX-2 IC50)
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indicates a more favorable safety profile with reduced gastrointestinal side effects.

Derivative COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index

4-Aryl/cycloalkyl-5-

phenyloxazole
>100 0.01 - 0.1 >1000

Experimental Protocol: NF-κB Luciferase Reporter
Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of compounds on

NF-κB transcriptional activity.

Materials:

HEK293T cells stably expressing an NF-κB luciferase reporter construct

Complete culture medium (e.g., DMEM with 10% FBS)

Test compounds (4-methyloxazole derivatives)

NF-κB stimulant (e.g., TNF-α)

Luciferase assay reagent

96-well white, clear-bottom cell culture plates

Luminometer

Procedure:

Seed the reporter cells in a 96-well plate and incubate overnight.

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the

manufacturer's instructions.

Data Analysis:

Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Antimicrobial Activity: Targeting Microbial Viability
4-Methyloxazole derivatives have also shown promise as antimicrobial agents, exhibiting

activity against a range of bacteria and fungi.

Mechanism of Action
The precise mechanisms of antimicrobial action for many 4-methyloxazole derivatives are still

under investigation. However, for azole-containing heterocycles in general, a common

mechanism in fungi is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component

of the fungal cell membrane, and its disruption leads to increased membrane permeability and

ultimately cell death. In bacteria, these compounds may interfere with essential metabolic

pathways or disrupt cell wall integrity.

Quantitative Data: Antimicrobial Activity of Oxazole
Derivatives
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the compound that prevents visible

microbial growth.

Derivative Microorganism MIC (µg/mL)

2-tert-Butyl-4-(4-

chlorophenyl)oxazole
Bacillus subtilis 6.25

4-(4-bromophenyl)-2-tert-

butyloxazole
Bacillus subtilis 6.25
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Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of a compound against a specific bacterium.

Materials:

Test bacterium

Mueller-Hinton Broth (MHB)

Test compounds (4-methyloxazole derivatives)

Positive control antibiotic (e.g., ampicillin)

96-well microtiter plates

Spectrophotometer

Procedure:

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

Prepare serial two-fold dilutions of the test compounds and controls in MHB in a 96-well

plate.

Inoculate each well with the standardized bacterial suspension. Include a growth control (no

compound) and a sterility control (no bacteria).

Incubate the plate at 37°C for 18-24 hours.

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at

600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental Workflow: Broth Microdilution MIC Testing
The following diagram outlines the workflow for the broth microdilution method.
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Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Directions
4-Methyloxazole derivatives represent a versatile and highly promising scaffold in medicinal

chemistry. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial

activities warrants further investigation. Future research should focus on elucidating the precise

molecular targets and mechanisms of action, as well as optimizing the lead compounds to

enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration

of this fascinating class of molecules holds significant promise for the development of novel

therapeutics to address unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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